![molecular formula C11H17N3O2 B7467801 tert-butyl N-(1-pyrazin-2-ylethyl)carbamate](/img/structure/B7467801.png)
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has been identified as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
Mechanism of Action
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate targets LCK and ITK, which are critical signaling molecules involved in the activation of T cells and B cells. By inhibiting these kinases, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate blocks the activation and proliferation of these cells, leading to a reduction in inflammation and immune response. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases. It also induces apoptosis in cancer cells and inhibits tumor growth. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have some off-target effects, including inhibition of other kinases, which may lead to unwanted side effects.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for LCK and ITK. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has some limitations, including its off-target effects, which may complicate data interpretation in some experiments.
Future Directions
There are several potential future directions for tert-butyl N-(1-pyrazin-2-ylethyl)carbamate research. One area of interest is the development of combination therapies with other immunomodulatory agents to improve efficacy and reduce toxicity. Additionally, there is a need for further studies to better understand the mechanism of action of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate and its off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate in humans for the treatment of autoimmune diseases and cancers.
Synthesis Methods
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate can be synthesized through a multistep process involving the reaction of 2-bromoethyl pyrazine with tert-butyl carbamate, followed by a coupling reaction with 3-amino-1,2-propanediol. This process yields tert-butyl N-(1-pyrazin-2-ylethyl)carbamate as a white solid with a purity of over 99%.
Scientific Research Applications
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have antitumor activity in various types of cancers, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(9-7-12-5-6-13-9)14-10(15)16-11(2,3)4/h5-8H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZIAHZBTDHYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.